![molecular formula C18H12 B586120 Benzo[c]phenanthrene-d5 CAS No. 1795011-61-8](/img/structure/B586120.png)
Benzo[c]phenanthrene-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthrene-d5 is a deuterated form of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various scientific studies, particularly in the field of mass spectrometry. Benzo[c]phenanthrene itself is a white solid that is soluble in nonpolar organic solvents and consists of four fused benzene rings .
Mechanism of Action
Target of Action
Benzo[c]phenanthrene-d5, also known as 1,2,3,4,5-Pentadeuteriobenzo[c]phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . It preferentially modifies DNA in adenine residues .
Mode of Action
The compound interacts with its targets through a process known as metabolic activation. This process transforms the compound into highly reactive derivatives, which can covalently bind to native DNA . This binding can lead to mutations
Biochemical Analysis
Biochemical Properties
Benzo[c]phenanthrene-d5 is known to interact with DNA, preferentially modifying adenine residues . This interaction involves the formation of DNA adducts, which are recognized by DNA mismatch repair (MMR) proteins, such as MutSα and MutSβ . These proteins play a crucial role in maintaining genome integrity and preventing mutagenesis and carcinogenesis .
Cellular Effects
In cells treated with this compound, the DNA mismatch repair system promotes apoptosis . Cell lines proficient in MMR exhibit several-fold more sensitivity to killing by this compound than cell lines defective in either MutSα or MutLα . This sensitivity is due to increased apoptosis .
Molecular Mechanism
It is known that this compound preferentially modifies DNA in adenine residues . The DNA adducts formed by this compound are recognized by the DNA mismatch repair system, which promotes apoptosis and prevents mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthrene-d5 typically involves the deuteration of benzo[c]phenanthrene. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient deuteration. The purity of the final product is usually enhanced through multiple stages of purification, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]phenanthrene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzo[c]phenanthrene-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential carcinogenic properties and its role in the study of cancer mechanisms.
Industry: Utilized in the development of materials with specific optical and electronic properties
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Chrysene: Similar in structure but with different biological activities.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
Uniqueness
Benzo[c]phenanthrene-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuteriobenzo[c]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H/i1D,3D,5D,7D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHORSUHVUKBD-KRQPPVTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=C(C(=C14)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
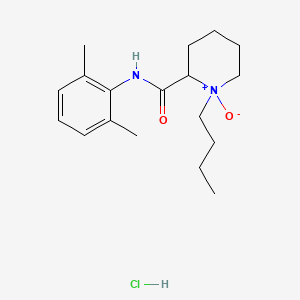
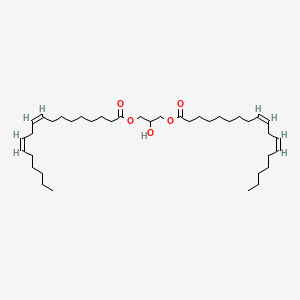

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
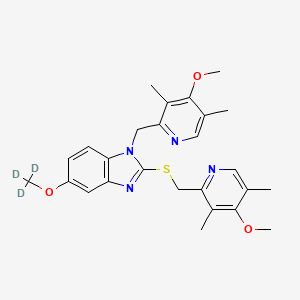
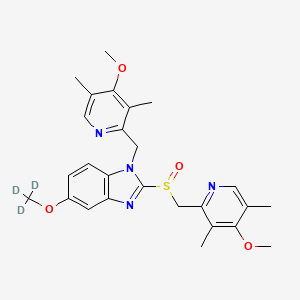
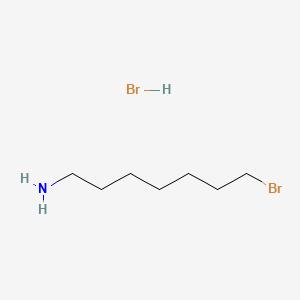
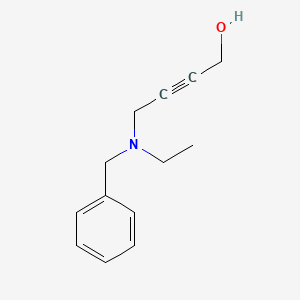
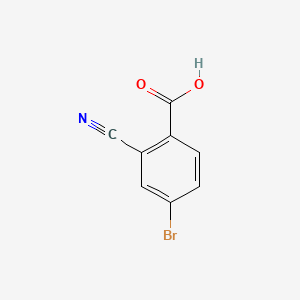
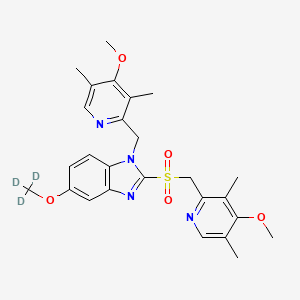
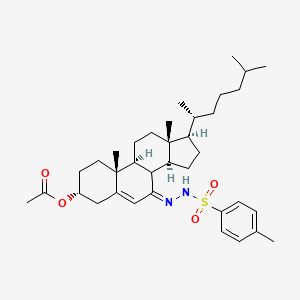
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
